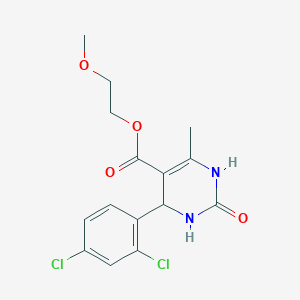

![molecular formula C22H22N4O4 B12132287 Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12132287.png)

Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(3,4-ジメトキシフェニル)-5-フェニル-4,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸エチルは、トリアゾロピリミジン類に属する複素環式化合物です。これらの化合物は、様々な生物活性と医薬品化学における潜在的な用途で知られています。この化合物のユニークな構造は、トリアゾール環がピリミジン環に融合した構造を含み、科学研究の興味深い対象となっています。

準備方法

合成経路と反応条件

7-(3,4-ジメトキシフェニル)-5-フェニル-4,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸エチルの合成は、通常、エナミノニトリルとベンゾヒドラジドをマイクロ波照射下で反応させることから始まります。 この触媒フリー、添加剤フリー、環境に優しい方法は、目的化合物を良好な収率で生成します 。反応条件には、マイクロ波照射の使用が含まれ、これにより反応時間が大幅に短縮され、収率が向上します。

工業生産方法

この化合物の具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチとしては、マイクロ波を介した合成のスケールアップが考えられます。これには、大規模生産における一貫性と効率を確保するために、反応条件の最適化が必要となります。

化学反応の分析

反応の種類

7-(3,4-ジメトキシフェニル)-5-フェニル-4,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸エチルは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。

還元: 還元反応は、これを異なる還元型に変換することができます。

置換: この化合物は、求核置換反応を受ける可能性があり、官能基が求核剤によって置換されます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます。これらの反応は、通常、所望の生成物の形成を確実にするために、制御された温度とpH条件下で行われます。

生成される主な生成物

これらの反応から生成される主な生成物には、酸化物、還元型、置換誘導体など、元の化合物の様々な誘導体が含まれます

科学的研究の応用

7-(3,4-ジメトキシフェニル)-5-フェニル-4,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸エチルは、以下を含むいくつかの科学研究の応用があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

作用機序

7-(3,4-ジメトキシフェニル)-5-フェニル-4,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸エチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。 この化合物は、ヒトミクログリア細胞における一酸化窒素および腫瘍壊死因子-α (TNF-α) の産生を阻害することが示されており、その抗炎症特性を示しています 。さらに、炎症反応に関与するATF4およびNF-kBなどのタンパク質の活性残基と相互作用します。

類似の化合物との比較

類似の化合物

1,2,4-トリアゾロ[4,3-a]キノキサリン: 抗ウイルスおよび抗菌活性で知られています.

1,2,4-トリアゾロ[4,3-b][1,2,4,5]テトラジン: 抗菌および抗真菌特性を示します.

1,2,4-トリアゾロ[4,3-b][1,2,4]トリアジン: 抗炎症および神経保護活性で知られています.

独自性

7-(3,4-ジメトキシフェニル)-5-フェニル-4,7-ジヒドロ[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸エチルは、トリアゾール環がピリミジン環に融合したユニークな組み合わせと、メトキシ基とフェニル基の存在によって際立っています。

類似化合物との比較

Similar Compounds

1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.

1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Exhibits antibacterial and antifungal properties.

1,2,4-Triazolo[4,3-b][1,2,4]triazines: Known for their anti-inflammatory and neuroprotective activities.

Uniqueness

Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of a triazole ring fused to a pyrimidine ring, along with the presence of methoxy and phenyl groups

特性

分子式 |

C22H22N4O4 |

|---|---|

分子量 |

406.4 g/mol |

IUPAC名 |

ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C22H22N4O4/c1-4-30-21(27)18-19(14-8-6-5-7-9-14)25-22-23-13-24-26(22)20(18)15-10-11-16(28-2)17(12-15)29-3/h5-13,20H,4H2,1-3H3,(H,23,24,25) |

InChIキー |

ZYGSFXBOLHVHGZ-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine](/img/structure/B12132219.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12132222.png)

![3-[2-amino-3-(1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol](/img/structure/B12132229.png)

![N-(2-methylphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12132239.png)

![3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole](/img/structure/B12132242.png)

![1-butyl-1'-[3-(dimethylamino)propyl]-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12132248.png)

![6-chloro-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12132254.png)

![1-(3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12132260.png)

![(2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12132261.png)

![2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B12132262.png)

![2-methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B12132271.png)

![2-amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132282.png)